molecular formula C17H20ClN3O3 B12766087 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide CAS No. 90513-91-0

2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide

Cat. No.: B12766087
CAS No.: 90513-91-0
M. Wt: 349.8 g/mol
InChI Key: RQAAYHBHIRHWGC-UHFFFAOYSA-N
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Description

2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide is a complex organic compound that features a chlorinated phenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable amine with a chlorinated benzene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The imidazole ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a para-chlorophenyl group.

    2-(m-Fluorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a fluorinated phenyl group.

    2-(m-Bromophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a brominated phenyl group.

Uniqueness

The uniqueness of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide lies in its specific substitution pattern and the presence of the chlorinated phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

90513-91-0

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N,N-diethyl-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide

InChI

InChI=1S/C17H20ClN3O3/c1-3-19(4-2)15(22)13-8-9-14-16(23)20(17(24)21(13)14)12-7-5-6-11(18)10-12/h5-7,10,13-14H,3-4,8-9H2,1-2H3

InChI Key

RQAAYHBHIRHWGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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